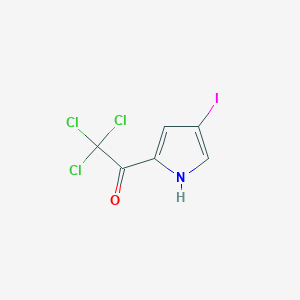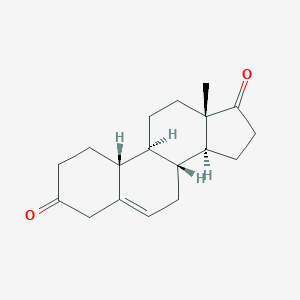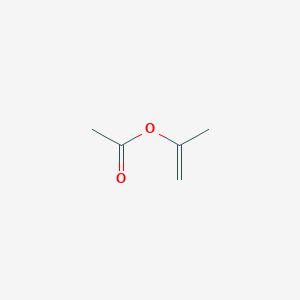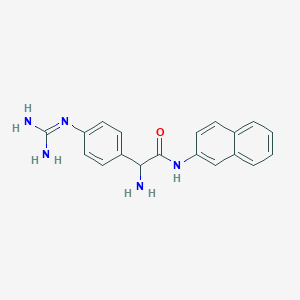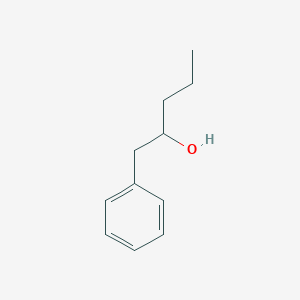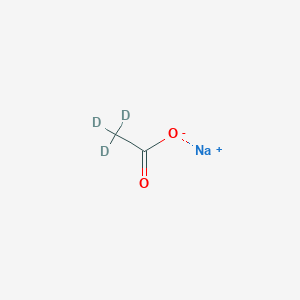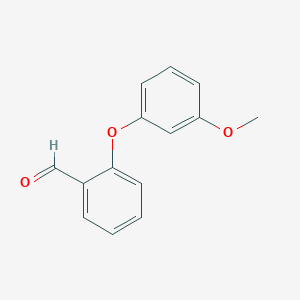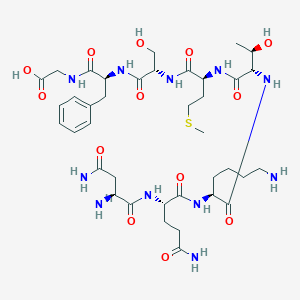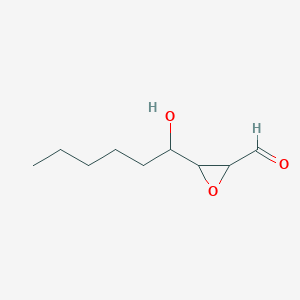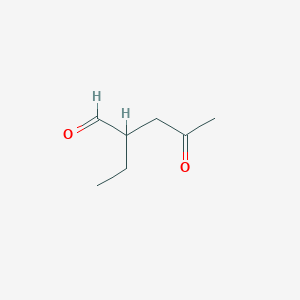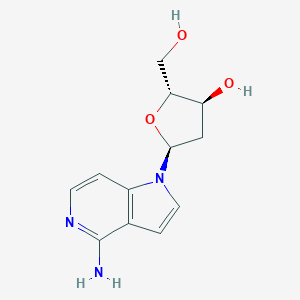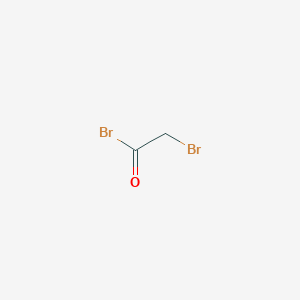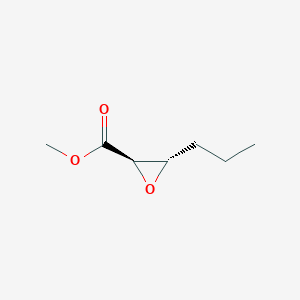
Methyl (2R,3S)-3-propyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,3S)-3-propyloxirane-2-carboxylate, also known as methyl D-lactate, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. This compound is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. Additionally, research has shown that methyl D-lactate exhibits various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. For example, studies have shown that Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate can inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate can induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of various cancer cell lines. Methyl D-lactate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, it exhibits a wide range of biological activities, making it a useful tool for studying various cellular processes. However, one limitation of using Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate and its potential interactions with other compounds. Finally, there is a need for the development of new and more efficient synthesis methods for Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate.
Métodos De Síntesis
The most common method for synthesizing Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate is through the reaction of propylene oxide with carbon monoxide in the presence of a catalyst such as rhodium. This process, known as the hydroformylation of propylene oxide, yields a mixture of products, including Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate.
Aplicaciones Científicas De Investigación
Methyl D-lactate has been extensively studied for its biological activities, including its potential as an anti-inflammatory, anti-tumor, and anti-viral agent. Research has also shown that Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate can inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
117709-02-1 |
|---|---|
Nombre del producto |
Methyl (2R,3S)-3-propyloxirane-2-carboxylate |
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
methyl (2R,3S)-3-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6+/m0/s1 |
Clave InChI |
JPMVTOZOWGPQDC-NTSWFWBYSA-N |
SMILES isomérico |
CCC[C@H]1[C@@H](O1)C(=O)OC |
SMILES |
CCCC1C(O1)C(=O)OC |
SMILES canónico |
CCCC1C(O1)C(=O)OC |
Sinónimos |
Oxiranecarboxylic acid, 3-propyl-, methyl ester, (2R,3S)-rel- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




